3-Fluoro-4-iodo-2-methoxyaniline

Description

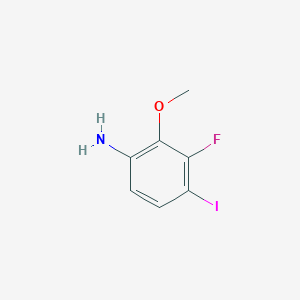

3-Fluoro-4-iodo-2-methoxyaniline is a halogenated aniline derivative with the molecular formula C₇H₇FINO and a molecular weight of 283.04 g/mol. Its structure consists of a benzene ring substituted with:

- An amino (-NH₂) group at position 1,

- A methoxy (-OCH₃) group at position 2,

- A fluorine atom at position 3,

- An iodine atom at position 4 .

The compound’s SMILES representation is COC1=C(C(=C(C=C1)N)I)F, and its InChIKey is MQRATBCAGQYWIS-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-fluoro-4-iodo-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZMGCQBKZYMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-methoxyaniline typically involves the halogenation of 2-methoxyaniline followed by a substitution reaction. One common method is the iodination of 2-methoxyaniline to form 4-iodo-2-methoxyaniline, followed by fluorination to introduce the fluorine atom at the 3-position. The reaction conditions often involve the use of halogenating agents such as iodine and fluorine sources under controlled temperatures and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-2-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-4-azido-2-methoxyaniline, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural and physicochemical properties of 3-Fluoro-4-iodo-2-methoxyaniline and related compounds:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Iodine vs. Methoxy/Methyl: The iodine atom in the target compound significantly increases molecular weight (283.04 g/mol) compared to non-iodinated analogues (e.g., 141.14 g/mol for 3-Fluoro-4-methoxyaniline) . Iodine’s large atomic radius and hydrophobicity may reduce aqueous solubility but enhance lipophilicity, which is critical in drug design for membrane permeability .

- Methoxy vs. This could influence reactivity in electrophilic substitution or coupling reactions .

Biological Activity

3-Fluoro-4-iodo-2-methoxyaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine and iodine substituents on the aromatic ring, which can influence its reactivity and biological interactions. The methoxy group enhances solubility and may affect binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, depending on the context:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It can interact with various receptors, potentially leading to changes in signal transduction pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

-

Antitumor Efficacy :

In a study evaluating antitumor efficacy, this compound was tested in KARPAS-299 xenograft models. Results indicated significant inhibition of tumor growth when administered at specific dosages, suggesting its potential as a therapeutic agent in cancer treatment . -

Enzyme Inhibition Studies :

The compound has been employed in various enzyme assays to determine its inhibitory effects on key metabolic pathways. It showed promising results in modulating enzyme activities, which could be leveraged for drug development. -

Antiviral Research :

Recent investigations into the antiviral properties of this compound demonstrated its effectiveness in inhibiting HIV integrase activity, indicating a potential role in antiviral therapy .

Synthesis and Production

The synthesis of this compound typically involves halogenation reactions starting from 2-methoxyaniline. Key steps include:

- Iodination : Introduction of iodine at the 4-position.

- Fluorination : Addition of fluorine at the 3-position.

- Purification : The compound is purified through recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.